molecular formula C15H15N3O5S B6498882 methyl 4-(2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate CAS No. 946284-07-7

methyl 4-(2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate

Cat. No.: B6498882
CAS No.: 946284-07-7
M. Wt: 349.4 g/mol
InChI Key: XJZCSSIUYUJJSL-UHFFFAOYSA-N
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Description

Methyl 4-(2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate is a complex organic compound that features a thiazole ring, an amide linkage, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate typically involves multi-step organic reactions One common route includes the formation of the thiazole ring through cyclization reactions involving thiourea and α-haloketones

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring and the benzoate ester.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-(2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-(2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate involves its interaction with specific molecular targets. The thiazole ring and amide linkage play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl anthranilate: Shares the benzoate ester functionality but lacks the thiazole ring.

    Thiazole derivatives: Compounds like 2-aminothiazole have similar thiazole rings but different substituents.

Uniqueness

Methyl 4-(2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate is unique due to its combination of a thiazole ring, amide linkage, and benzoate ester. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Biological Activity

Methyl 4-(2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate, also known by its CAS number 946284-07-7, is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O4S. The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the methoxycarbonyl group enhances its solubility and bioavailability, making it a candidate for further pharmacological studies.

Biological Activity

Mechanism of Action:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It may act as an inhibitor or modulator of specific enzymes or receptors involved in critical cellular pathways. For instance, compounds with similar structures have been shown to inhibit protein tyrosine phosphatases (PTPs), which play significant roles in insulin signaling and glucose metabolism .

Antimicrobial Activity:
Research indicates that thiazole derivatives exhibit antimicrobial properties. This compound may possess similar activities, potentially inhibiting the growth of various bacterial strains. In vitro studies would be necessary to confirm these effects.

Anticancer Potential:
Thiazole-containing compounds have been studied for their anticancer properties. Preliminary studies suggest that this compound could induce apoptosis in cancer cells by modulating signaling pathways related to cell proliferation and survival.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential inhibition of bacterial growth; further studies needed for confirmation
AnticancerInduction of apoptosis in cancer cells; modulation of cell signaling pathways
Enzyme InhibitionPossible inhibition of protein tyrosine phosphatases involved in insulin signaling

Case Studies

  • Inhibition of Protein Tyrosine Phosphatases (PTP1B):
    A study exploring the structure-activity relationship of thiazole derivatives indicated that modifications similar to those found in this compound could enhance PTP1B inhibition, leading to improved insulin sensitivity in diabetic models .
  • Antimicrobial Screening:
    A comparative study on various thiazole derivatives revealed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The specific activity of this compound requires further investigation through standardized antimicrobial assays.

Properties

IUPAC Name

methyl 4-[[2-[2-(methoxycarbonylamino)-1,3-thiazol-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c1-22-13(20)9-3-5-10(6-4-9)16-12(19)7-11-8-24-14(17-11)18-15(21)23-2/h3-6,8H,7H2,1-2H3,(H,16,19)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZCSSIUYUJJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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